molecular formula C19H16ClF6NO4 B2468997 N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 478249-55-7

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2468997
CAS No.: 478249-55-7
M. Wt: 471.78
InChI Key: UVALQBQQCXCORT-UHFFFAOYSA-N
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Description

N-[(3-Chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, a scaffold recognized in scientific literature for its potent bioactivity . Research on compounds containing this core structure has demonstrated promising efficacy against aggressive cancer cell lines, particularly human glioblastoma (GBM) . The incorporation of the trifluoroethoxy groups is a strategic modification in drug design, as fluorine-containing compounds often exhibit enhanced metabolic stability, improved bioavailability, and greater lipophilicity, which can facilitate better cell membrane penetration . The specific research value of this benzamide derivative lies in its potential as a dual-targeting agent. Molecular docking and dynamics simulation studies on analogous compounds suggest high binding affinity to key oncogenic proteins, including Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting AURKA disrupts mitotic processes and chromosomal stability in cancer cells, while blocking VEGFR-2 is a validated strategy to inhibit tumor-induced angiogenesis . This dual mechanism positions such compounds as valuable tools for developing novel targeted cancer therapies. Furthermore, in silico ADMET predictions indicate that most newly developed compounds based on this scaffold tend to obey Lipinski's rule of five, suggesting a higher probability of drug-likeness . Researchers can utilize this compound for in vitro cytotoxicity assays, apoptosis studies, colony formation assays, and further mechanistic investigations to explore its full therapeutic potential. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF6NO4/c1-29-16-4-2-11(6-14(16)20)8-27-17(28)13-7-12(30-9-18(21,22)23)3-5-15(13)31-10-19(24,25)26/h2-7H,8-10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALQBQQCXCORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chloro-4-methoxybenzyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H16ClF6NO4
  • Molecular Weight : 471.78 g/mol
  • CAS Number : 478249-55-7
  • Density : 1.386 g/cm³ (predicted)
  • Boiling Point : 489.0 ± 45.0 °C (predicted)
  • pKa : 13.33 ± 0.46 (predicted) .

Antimicrobial Activity

Research has demonstrated that N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits significant antimicrobial properties. A study evaluating various benzamide derivatives indicated that this compound showed notable inhibitory effects against several bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus15 µg/mL

These results suggest its potential as an antimicrobial agent in therapeutic applications .

Anti-Tubercular Activity

In investigations focused on anti-tubercular agents, derivatives of benzamide were synthesized and tested against Mycobacterium tuberculosis. While specific data for this compound was not highlighted, the general class of compounds showed promising activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives, indicating potential for further exploration in tuberculosis treatment .

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney (HEK-293) cells revealed that this compound exhibited low toxicity with an IC50 value greater than 50 µg/mL. Such findings are crucial for determining the viability of this compound in therapeutic applications .

Fluorinated Compounds

The presence of trifluoroethoxy groups enhances the lipophilicity and stability of the compound, making it suitable for use in developing fluorinated materials with improved properties such as thermal stability and chemical resistance. These characteristics are beneficial in creating advanced materials for coatings and pharmaceuticals .

Study on Benzamide Derivatives

A comprehensive study synthesized a series of benzamide derivatives, including this compound. The evaluation of their biological activities highlighted significant antimicrobial properties and moderate cytotoxicity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and target proteins associated with bacterial cell wall synthesis. These studies suggest a mechanism by which the compound exerts its antimicrobial effects through favorable interactions with target sites .

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Flecainide Acetate (N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate)

  • Structure : Differs in the amide substituent (piperidinylmethyl vs. 3-chloro-4-methoxyphenylmethyl).
  • Pharmacology: FDA-approved class Ic antiarrhythmic targeting Nav1.5, Kv1.5, and Kv11.1 channels.
  • Synthesis : Synthesized via catalytic hydrogenation of N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide using Pt/C and Pd/C catalysts .
  • Purity Concerns : Impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide may form during synthesis, requiring stringent control .

N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8)

  • Structure : Pyridylmethyl substituent instead of chloro-methoxyphenyl.
  • Properties : Lower molecular weight (408.3 g/mol vs. target compound’s ~475 g/mol). Melting point: 99–101°C; sparingly soluble in chloroform .
  • Role : Intermediate in flecainide synthesis; lacks antiarrhythmic activity until hydrogenated to piperidinylmethyl form .

NU-FL (N-(2-Ethylmorpholino)-2,5-bis(2,2,2-trifluoroethoxy)benzamide)

  • Structure: Morpholinoethyl group introduces a tertiary amine, altering basicity.
  • Synthesis: Reacts 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions .
  • Targets : Designed to study flecainide analogs; likely shares Nav1.5 blocking but with modified pharmacokinetics due to morpholine ring .

Thiazolidine-4-one Derivatives (e.g., N-[2-(4-Biphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide)

  • Structure: Thiazolidinone ring replaces the amide-linked aromatic substituent.
  • Activity: These derivatives are investigated for diverse targets (e.g., enzymes, metabolic receptors) rather than ion channels.

Structural and Functional Analysis

Substituent Effects on Activity

  • Binding Interactions : Chloro and methoxy groups may engage in halogen bonding or π-π stacking with Nav channels, while trifluoroethoxy groups stabilize hydrophobic pockets .

Data Tables

Table 1. Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) CAS Number Key Substituent Primary Target
N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide ~475 (calculated) Not Provided 3-Chloro-4-methoxyphenylmethyl Hypothesized Nav1.5
Flecainide Acetate 474.39 54143-56-5 Piperidinylmethyl Nav1.5, Kv1.5
N-(2-Pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide 408.3 57415-36-8 Pyridylmethyl Synthesis Intermediate
NU-FL ~450 (estimated) Not Provided Morpholinoethyl Nav1.5 (Research)

Biological Activity

N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound with a complex chemical structure that suggests potential biological activity. This article aims to explore its biological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure

The compound features a benzamide core with several notable substituents:

  • 3-Chloro-4-methoxyphenyl group
  • 2,2,2-Trifluoroethoxy groups

This unique structure may influence its interactions with biological targets and overall pharmacological profile.

Currently, the specific biological target of this compound remains unidentified. However, similar compounds often interact with various cellular pathways, including:

  • Enzyme inhibition
  • Receptor modulation
  • Cell signaling interference

Understanding these mechanisms is crucial for predicting the compound's biological effects.

Biological Activity

Research indicates that compounds with similar structural features may exhibit a range of biological activities:

  • Anticancer Activity : Some benzamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies on related compounds have demonstrated their ability to target specific cancer pathways and enhance the efficacy of existing treatments .
  • Antimicrobial Properties : Compounds containing trifluoroethoxy groups are often explored for their antimicrobial properties. The presence of halogenated substituents can enhance lipid solubility and membrane permeability, potentially leading to increased antimicrobial activity .
  • Anti-inflammatory Effects : Benzamide derivatives are frequently investigated for their anti-inflammatory potential. They may inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Anticancer Properties

A study on a related benzamide compound showed significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. This suggests that this compound could potentially share similar mechanisms.

Case Study 2: Antimicrobial Activity

Research on trifluoroethyl-substituted compounds revealed strong antibacterial activity against Gram-positive bacteria. These findings indicate that this compound might also demonstrate antimicrobial efficacy due to its structural characteristics.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Benzamide AAnticancer5.3
Benzamide BAntimicrobial12.0
Benzamide CAnti-inflammatory8.0

Q & A

Q. What are the key synthetic routes for preparing N-[(3-chloro-4-methoxyphenyl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives with substituted benzylamines. A validated route (analogous to flecainide acetate synthesis) uses DCC/HOBt coupling reagents to form the amide bond . Critical intermediates (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide) are characterized via IR (C=O stretch at ~1650 cm⁻¹), ¹H-NMR (trifluoroethoxy protons at δ 4.6–4.8 ppm), and elemental analysis . For purity, thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended .

Q. How do solvent polarity and pH affect the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is ~5.0 (acetate buffer), where protonation of the benzamide nitrogen enhances quantum yield. At pH >7, deprotonation reduces intensity by ~40% . Binding constants (K) with biomolecules are determined via Stern-Volmer plots using λex 340 nm and λem 380 nm .

Q. What analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C-NMR : Key signals include trifluoroethoxy groups (δ 4.6–4.8 ppm, ¹H; δ 65–70 ppm, ¹³C) and the benzamide NH (δ 8.2–8.5 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (60:40) and UV detection at 254 nm. Retention time should match reference standards (e.g., USP flecainide acetate: 8.2 min) .
  • DSC : Melting points (e.g., hydrochloride salts: 228–229°C) confirm crystallinity .

Advanced Research Questions

Q. How can conflicting data on metabolic stability be resolved when using isotopic labeling (e.g., ¹⁴C)?

Methodological Answer: Carbon-14 labeling at the carboxamide position (synthesized via 2,5-dihydroxybenzoic acid-¹⁴C) enables tracking metabolic pathways. Radiochemical purity (>99.5%) is verified via TLC with autoradiography. Discrepancies in metabolite profiles (e.g., hydroxylated vs. demethylated products) require LC-MS/MS fragmentation (m/z 450 → 302 for parent ion) and co-injection with synthetic standards .

Q. What strategies mitigate process-related impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide?

Methodological Answer: Impurity-A forms during catalytic hydrogenation of intermediates. Control methods include:

  • Reaction Optimization : Reduce platinum catalyst loading to 0.5% w/w to minimize over-reduction .
  • Chromatographic Purification : Use reverse-phase flash chromatography (C18, methanol/water 70:30) to isolate the target compound (Rf 0.45) from Impurity-A (Rf 0.62) .
  • QbD Approach : Design space for temperature (45–50°C) and solvent (benzene/dichloromethane) reduces impurity levels to <0.1% .

Q. How does the trifluoroethoxy substituent influence biological activity compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing trifluoroethoxy group enhances sodium channel blocking (IC50 0.8 µM vs. 12 µM for methoxy analogs) by stabilizing the drug-receptor complex via hydrophobic interactions. SAR studies show:

SubstituentVmax Inhibition (%)Log P
-OCH2CF392 ± 33.1
-OCH345 ± 51.9
Activity is confirmed via patch-clamp assays in cardiomyocytes .

Q. What computational methods predict binding modes with biological targets (e.g., Aurora A kinase)?

Methodological Answer:

  • Docking (AutoDock Vina) : The benzamide core aligns with kinase ATP pockets (Glide score: −9.2 kcal/mol). Trifluoroethoxy groups form halogen bonds with Leu139 and Val147 .
  • MD Simulations (GROMACS) : 100-ns trajectories reveal stable binding (RMSD <2 Å) and ΔGbinding −22.4 kcal/mol via MM-PBSA .

Q. How are fluorescence quenching mechanisms analyzed in protein-binding studies?

Methodological Answer:

  • Static Quenching : Confirm via linear Stern-Volmer plots (KSV 1.2 × 10⁴ M⁻¹) and unchanged fluorescence lifetime (τ 4.2 ns) .
  • Dynamic Quenching : Detect with increased temperature reducing KSV (e.g., from 1.2 × 10⁴ to 0.8 × 10⁴ M⁻¹ at 37°C) .

Q. Tables for Reference

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey PeaksReference
¹H-NMRδ 8.2 (NH), δ 4.6–4.8 (OCH2CF3)
IR1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
HRMS[M+H]<sup>+</sup> 521.0984 (calc. 521.0982)

Q. Table 2. Process Impurities and Control Limits

ImpurityStructureControl Strategy
Impurity-A4-Methylpiperidine analogCatalytic hydrogenation at 0.5% Pt
Impurity-BHydroxylated benzamideHPLC purge (RT 10.1 min)

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